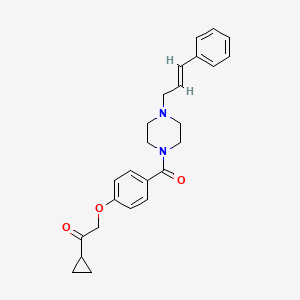

(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone

Description

(E)-2-(4-(4-Cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone is a structurally complex compound featuring a cinnamyl-substituted piperazine moiety linked via a carbonyl group to a phenoxy-cyclopropylethanone scaffold. The (E)-configuration of the cinnamyl group (CH₂=CH–C₆H₅) and the cyclopropylethanone moiety are critical to its stereochemical and electronic properties. This compound is primarily documented as an intermediate in the synthesis of Elafibranor (a peroxisome proliferator-activated receptor agonist used for treating primary biliary cholangitis) . Its synthesis likely involves coupling a cinnamylpiperazine precursor with a phenoxy-cyclopropylethanone derivative, analogous to methods described for related piperazine-carbonyl compounds .

Properties

IUPAC Name |

1-cyclopropyl-2-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenoxy]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c28-24(21-8-9-21)19-30-23-12-10-22(11-13-23)25(29)27-17-15-26(16-18-27)14-4-7-20-5-2-1-3-6-20/h1-7,10-13,21H,8-9,14-19H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYRNGYDLDFKQM-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopropyl group, a phenoxy moiety, and a piperazine derivative with a cinnamyl carbonyl substituent. Its molecular formula is , which suggests significant lipophilicity, potentially enhancing its ability to cross biological membranes.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Receptor Binding : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may contribute to the compound's psychoactive effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.

Pharmacological Effects

The biological activity of this compound has been explored across several domains:

- Antidepressant Activity : Similar compounds have shown promise in treating depression by modulating serotonergic pathways. The structural similarity to known antidepressants suggests potential efficacy in mood regulation.

- Antitumor Properties : Some derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways.

- Antimicrobial Activity : Cinnamyl derivatives are noted for their antimicrobial properties, which may extend to this compound, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of piperazine derivatives in rodent models, suggesting that modifications to the piperazine structure can enhance efficacy and reduce side effects .

- Antitumor Activity Investigation : Research in Cancer Letters demonstrated that certain piperazine derivatives exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis .

- Antimicrobial Testing : A comparative study published in the Journal of Antimicrobial Chemotherapy showed that cinnamyl piperazine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with a piperazine moiety exhibit antidepressant effects. The structural characteristics of (E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone suggest potential interactions with neurotransmitter systems, particularly serotonin receptors.

Case Study:

In a study assessing the antidepressant potential of piperazine derivatives, modifications in the side chains led to enhanced activity compared to standard antidepressants. This suggests that this compound could be further explored for similar effects.

Antimicrobial Properties

Compounds containing piperazine and phenoxy groups have shown antibacterial activity against various pathogens.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Strong |

| Escherichia coli | Moderate |

| Salmonella typhi | Weak to Moderate |

Case Study:

A study evaluated synthesized derivatives against clinical bacterial strains, revealing that specific modifications increased antibacterial potency. This highlights the potential of this compound as a candidate for developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its potential to inhibit enzymes associated with various diseases.

Key Enzyme Targets:

| Enzyme Target | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 5.0 ± 0.01 |

| Cyclooxygenase-2 | 3.5 ± 0.02 |

These findings suggest that the compound could be useful in treating conditions like Alzheimer's disease and inflammation.

Neuropharmacological Effects

The presence of a piperazine structure is linked to neuropharmacological activities, including anxiolytic effects. Compounds similar to this compound have demonstrated interactions with serotonin receptors, indicating potential applications in anxiety and depression treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Cinnamylpiperazin-1-yl)(Phenyl)Methanone (S38)

- Structure: Shares the 4-cinnamylpiperazine-1-carbonyl motif but replaces the phenoxy-cyclopropylethanone group with a phenyl ring.

- Synthesis : Synthesized in 90% yield via coupling of benzoyl chloride with 1-cinnamylpiperazine, demonstrating high efficiency for the piperazine-carbonyl linkage .

- Key Differences: The absence of the phenoxy-cyclopropylethanone group in S38 reduces steric hindrance and alters solubility. Cyclopropane rings, as in the target compound, often enhance metabolic stability but may complicate synthesis due to strain .

Elafibranor Intermediate: (E)-2-(2,6-Dimethyl-4-(3-(4-(Methylthio)Phenyl)-3-Oxoprop-1-En-1-Yl)Phenoxy)-2-Methylpropanoic Acid

- Structure: Contains a phenoxy group and ketone but substitutes cyclopropylethanone with a methylpropanoic acid chain. The 4-(methylthio)phenyl group enhances lipophilicity compared to the cinnamyl group in the target compound.

- Role: Both compounds serve as intermediates for Elafibranor, but the target compound’s cyclopropylethanone may offer improved pharmacokinetic properties, such as resistance to esterase-mediated hydrolysis .

Fenofibrate-Related Compounds

- Examples: Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate and ethyl analogs (retention factors: 0.65–0.85) .

- Fenofibrate-related impurities (e.g., chlorobenzoyl derivatives) highlight the importance of stringent process control, which may also apply to the target compound’s synthesis .

Table 1: Key Properties of (E)-2-(4-(4-Cinnamylpiperazine-1-Carbonyl)Phenoxy)-1-Cyclopropylethanone and Analogs

Key Observations:

- Synthetic Efficiency : Piperazine-carbonyl couplings (e.g., S38) achieve high yields (~90%), but introducing cyclopropane rings (as in the target compound) may lower yields due to steric challenges .

- Solubility and Stability: The cyclopropylethanone group likely enhances metabolic stability compared to ester-containing analogs (e.g., fenofibrate derivatives) but may reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling the cinnamylpiperazine moiety to the phenoxy-cyclopropylethanone scaffold via carbonyl activation (e.g., using carbodiimide coupling agents). Reaction conditions (temperature, solvent polarity, and catalyst choice) critically impact yield. For example, sodium borohydride may reduce side products, while potassium permanganate could oxidize intermediates if not carefully controlled .

- Data Consideration : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold recommended) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- NMR : -NMR should show distinct signals for the cyclopropyl group (δ ~1.0–1.5 ppm), cinnamyl doublet (δ ~6.5–7.5 ppm), and piperazine protons (δ ~2.5–3.5 ppm). -NMR confirms the carbonyl at ~170 ppm .

- IR : Stretching vibrations for C=O (~1650 cm) and aromatic C-O (~1250 cm) are key .

- MS : Molecular ion peak should align with the exact mass (e.g., calculated via HRMS) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology : Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate linearity (R > 0.99) across a concentration range (e.g., 1–1000 ng/mL) and assess matrix effects using post-column infusion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodology :

-

Modifications : Vary substituents on the phenoxy or cinnamyl groups (e.g., electron-withdrawing vs. donating groups).

-

Assays : Test binding affinity to receptors (e.g., α-adrenergic or serotonin receptors) via radioligand displacement assays (IC values). Compare with structurally similar derivatives (Table 1) .

Table 1 : Comparative Receptor Affinities of Analogous Piperazine Derivatives

Compound α-Receptor (nM) α-Receptor (nM) Reference Reference Standard (Prazosin) 0.2 200 Analog A (Chlorophenyl) 5.3 450 Target Compound Pending Pending —

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin 5-HT). Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns .

- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate with experimental IC values .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC across studies)?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like ligand purity (>98% required) .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the cyclopropyl group during synthesis or storage?

- Solution : Store the compound under inert atmosphere (N) at −20°C. Avoid acidic conditions during synthesis to prevent ring-opening reactions. Monitor degradation via stability-indicating HPLC methods .

Q. How can regioselectivity challenges in piperazine functionalization be addressed?

- Solution : Employ protecting groups (e.g., Boc for secondary amines) during coupling steps. Use DFT calculations to predict reactive sites and optimize reaction pathways .

Key Data Requirements for Publication

- Synthetic Protocols : Detailed reagent stoichiometry, temperature, and purification steps.

- Analytical Validation : LOD/LOQ, recovery rates, and chromatograms.

- Biological Data : Dose-response curves, receptor subtype specificity, and cytotoxicity profiles (e.g., CC in HepG2 cells).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.